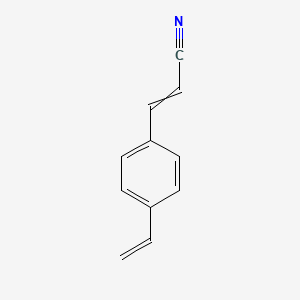

2-Propenenitrile, 3-(4-ethenylphenyl)-

Description

Structural Context within Vinylic and Nitrile-Containing Monomers

Vinylic monomers are a broad class of compounds characterized by a vinyl group (–CH=CH2) and are fundamental building blocks for a vast array of plastics and synthetic rubbers. Styrene (B11656), or vinylbenzene, is a quintessential vinylic monomer, polymerizing to form polystyrene, a widely used thermoplastic. The key features of styrenic monomers include the rigidity imparted by the benzene (B151609) ring and their ability to undergo various polymerization techniques. Another important class of vinylic monomers are divinyl compounds, such as divinylbenzene (B73037) (DVB), which possess two vinyl groups. ontosight.aichemicalbook.com DVB is a crucial crosslinking agent, used in small quantities to produce network polymers like styrene-divinylbenzene (St-DVB) resins, which are foundational materials for ion-exchange applications. researchgate.netnih.gov

Nitrile-containing monomers, with acrylonitrile (B1666552) (CH2=CHCN) as the primary example, are distinguished by the presence of a cyano (–C≡N) group. wikipedia.org This group is highly polar, which enhances intermolecular forces and imparts properties such as chemical resistance, hardness, and high thermal stability to the resulting polymers. wikipedia.org Acrylonitrile is a key component in commercially significant copolymers like styrene-acrylonitrile (SAN) and acrylonitrile-butadiene-styrene (ABS), where it improves the mechanical and thermal properties of the base polymer. wikipedia.org

2-Propenenitrile, 3-(4-ethenylphenyl)- uniquely merges these two categories. It possesses a styrenic vinyl group, making it analogous to styrene, and a cyano-substituted double bond, making it analogous to acrylonitrile. Its bifunctionality is similar to that of divinylbenzene, suggesting its primary application in forming crosslinked polymer networks.

Academic Relevance and Research Trajectories

While specific research focusing solely on 2-Propenenitrile, 3-(4-ethenylphenyl)- is limited in publicly accessible literature, its academic relevance can be inferred from studies on analogous systems, particularly copolymers of acrylonitrile and divinylbenzene (AN/DVB). Research in this area is often directed towards creating porous polymer beads with high surface area and specific functionalities. nih.govresearchgate.net

The scientific interest in such crosslinked nitrile-containing polymers lies in their potential applications as:

Adsorbent Resins: The porous structure and the polarity of the nitrile groups make AN/DVB copolymers effective materials for isolating specific organic compounds. For example, they have been synthesized and tested for the recovery of aroma compounds and anthocyanins from food products. researchgate.net

Supports for Catalysts: The high surface area and thermal stability of these crosslinked polymers make them suitable as supports for catalysts in various chemical reactions. researchgate.net

Functional Polymer Supports: The nitrile groups on the polymer backbone can be chemically modified to introduce other functional groups, such as aminophosphonates, to create materials with specific properties like antibacterial activity. nih.gov

The research trajectory for a monomer like 2-Propenenitrile, 3-(4-ethenylphenyl)- would likely involve its use as a crosslinker in the polymerization of styrene and acrylonitrile to create SAN-based thermosets. Such materials would be expected to exhibit superior thermal stability and solvent resistance due to the crosslinked network structure. Investigations would likely focus on how the concentration of this monomer affects the gel point, network density, and the final thermomechanical properties of the polymer. future4200.com

Historical Development of Related Chemical Entities in Research

The historical context of 2-Propenenitrile, 3-(4-ethenylphenyl)- is best understood through the development of its parent monomers, styrene and acrylonitrile.

Styrene was first isolated in 1839 by the German apothecary Eduard Simon from the resin of the American sweetgum tree. wikipedia.org However, it was the development of the dehydrogenation of ethylbenzene (B125841) in the 1930s that enabled its large-scale production. The copolymerization of styrene with divinylbenzene was first reported by Staudinger to demonstrate the formation of insoluble, crosslinked polymers, a concept that later became fundamental to the production of ion-exchange resins. future4200.com

Acrylonitrile was first synthesized in 1893. acs.orgacs.org Its commercial importance grew in the 1930s with its use in synthetic fibers and rubbers. acs.orgigtpan.com A pivotal moment in its history was the development of the Sohio process in the late 1950s. acs.orgacs.orgnacatsoc.org This single-step ammoxidation of propylene (B89431) provided a highly efficient and cost-effective manufacturing route, transforming acrylonitrile from a specialty chemical into a widely available commodity. acs.orgacs.org This breakthrough fueled the rapid growth of acrylonitrile-based polymers like acrylic fibers and ABS plastics. acs.orgnacatsoc.org The development of functional monomers by combining different reactive moieties represents a logical progression in polymer chemistry, aiming to create materials with precisely controlled properties, a category into which 2-Propenenitrile, 3-(4-ethenylphenyl)- falls.

Data Tables

Table 1: Physical and Chemical Properties of Acrylonitrile and Styrene

| Property | Acrylonitrile | Styrene |

|---|---|---|

| Chemical Formula | C₃H₃N wikipedia.org | C₈H₈ vedantu.comstyrene.org |

| Molecular Weight | 53.06 g/mol epa.gov | 104.15 g/mol vedantu.comstyrene.org |

| Appearance | Colorless liquid wikipedia.orgsanjaychemindia.com | Colorless to yellowish, oily liquid vedantu.comnih.gov |

| Odor | Pungent, garlic-like wikipedia.orgepa.gov | Sweet, aromatic vedantu.comnih.gov |

| Boiling Point | 77 °C (171 °F) wikipedia.org | 145 °C (293 °F) wikipedia.orgvedantu.com |

| Melting Point | -84 °C (-119 °F) wikipedia.org | -30 °C (-22 °F) wikipedia.org |

| Density | 0.81 g/cm³ wikipedia.org | 0.909 g/cm³ vedantu.com |

| Solubility in Water | 70 g/L wikipedia.org | 0.3 g/L styrene.org |

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9N |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

3-(4-ethenylphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C11H9N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2-8H,1H2 |

InChI Key |

FNWLIFTZDCZCIR-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)C=CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Propenenitrile, 3 4 Ethenylphenyl and Its Derivatives

Catalytic Approaches to Monomer Synthesis

Catalytic methods are paramount in the synthesis of 2-Propenenitrile, 3-(4-ethenylphenyl)-, offering high efficiency and selectivity. Key among these are palladium-catalyzed coupling reactions, condensation reactions, and olefination pathways.

Palladium-Catalyzed Coupling Reactions (e.g., Heck Coupling Variants)

The Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation, provides a direct route to 2-Propenenitrile, 3-(4-ethenylphenyl)-. This palladium-catalyzed reaction couples an unsaturated halide with an alkene. wikipedia.org In a typical synthesis, 4-bromostyrene or 4-iodostyrene can be reacted with acrylonitrile (B1666552) in the presence of a palladium catalyst and a base to yield the desired product. researchgate.net

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org Various palladium sources, such as palladium(II) acetate (Pd(OAc)₂) combined with phosphine (B1218219) ligands, are effective for this transformation. libretexts.org The reaction generally exhibits high stereoselectivity, favoring the formation of the (E)-isomer (trans). organic-chemistry.orgyoutube.com

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| 4-Iodostyrene | Acrylonitrile | Pd(OAc)₂ / PPh₃ | Triethylamine | Acetonitrile | (E)-3-(4-ethenylphenyl)-2-propenenitrile |

| 4-Bromostyrene | Acrylonitrile | Pd/C | NaOAc | DMF | (E)-3-(4-ethenylphenyl)-2-propenenitrile |

Note: This table represents typical conditions for Heck reactions and is illustrative for the synthesis of the target compound.

Knoevenagel Condensation and Related Carbonyl-Nitrile Additions

The Knoevenagel condensation offers an alternative synthetic route, involving the reaction of an aldehyde or ketone with an active methylene compound, such as a compound containing a nitrile group. bhu.ac.in For the synthesis of 2-Propenenitrile, 3-(4-ethenylphenyl)-, 4-vinylbenzaldehyde is reacted with an active methylene nitrile, like malononitrile or cyanoacetate, in the presence of a basic catalyst. bhu.ac.inmdpi.com

This reaction is often catalyzed by weak bases like primary, secondary, or tertiary amines. The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated nitrile. bhu.ac.in The reaction can often be performed under mild conditions and is a key method for C-C bond formation. bhu.ac.in

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product |

| 4-Vinylbenzaldehyde | Malononitrile | Piperidine/Acetic Acid | Benzene (B151609) | 2-(4-Vinylbenzylidene)malononitrile |

| 4-Vinylbenzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Ethyl 2-cyano-3-(4-vinylphenyl)acrylate |

Note: This table illustrates representative Knoevenagel condensation reactions that produce derivatives of 2-Propenenitrile, 3-(4-ethenylphenyl)-.

Horner-Wadsworth-Emmons Reaction Pathways

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly with a preference for the (E)-isomer. wikipedia.orgnrochemistry.com This reaction involves the olefination of aldehydes or ketones using stabilized phosphonate carbanions. nrochemistry.com To synthesize 2-Propenenitrile, 3-(4-ethenylphenyl)-, 4-vinylbenzaldehyde would be reacted with a phosphonate-containing nitrile, such as diethyl cyanomethylphosphonate.

The reaction is initiated by the deprotonation of the phosphonate with a base (e.g., NaH, n-BuLi) to generate a nucleophilic carbanion. wikipedia.orgnrochemistry.com This carbanion then adds to the aldehyde, forming an intermediate that eliminates a phosphate byproduct to yield the alkene. wikipedia.org A significant advantage of the HWE reaction is that the dialkylphosphate salt byproduct is water-soluble and easily removed, simplifying purification. wikipedia.org

| Aldehyde | Phosphonate Reagent | Base | Solvent | Product |

| 4-Vinylbenzaldehyde | Diethyl cyanomethylphosphonate | NaH | THF | (E)-3-(4-ethenylphenyl)-2-propenenitrile |

| 4-Vinylbenzaldehyde | Diethyl (cyanomethyl)phosphonate | n-BuLi | THF | (E)-3-(4-ethenylphenyl)-2-propenenitrile |

Note: This table provides examples of HWE reaction conditions applicable to the synthesis of the target compound.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient approach to complex molecules. While a specific one-pot MCR for the direct synthesis of 2-Propenenitrile, 3-(4-ethenylphenyl)- is not prominently documented, a plausible strategy could involve a sequence initiated by a Knoevenagel-type condensation. For instance, a three-component reaction of 4-vinylbenzaldehyde, a cyanide source (e.g., trimethylsilyl cyanide), and another component could potentially lead to a related derivative in a convergent manner. The principles of MCRs, such as the Passerini and Ugi reactions, which often involve isocyanides, highlight the potential for developing novel, efficient routes. researchgate.netmdpi.com

Non-Catalytic Synthetic Routes

While catalytic methods are generally preferred for their efficiency, some non-catalytic routes can be envisaged for the synthesis of 2-Propenenitrile, 3-(4-ethenylphenyl)-. A classical, albeit less common, approach could be a variation of the Wittig reaction. However, the standard Wittig reaction often yields a mixture of (E) and (Z) isomers. A base-promoted tandem nucleophilic substitution-isomerization of α-cyanohydrin methanesulfonates with alkenylboronic acids has also been reported as a transition metal-free method for synthesizing acrylonitriles, which could potentially be adapted. nsf.gov Another possibility involves the condensation of acrylonitrile with aryl acetonitriles under basic conditions to construct cyclohexene skeletons, which might be modified to yield the target linear structure. nih.gov

Green Chemistry Principles in Monomer Synthesis

The application of green chemistry principles to the synthesis of 2-Propenenitrile, 3-(4-ethenylphenyl)- aims to reduce the environmental impact of the production process. nih.gov This can be achieved through several strategies:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water, supercritical CO₂, or ionic liquids. researchgate.netresearchgate.net

Alternative Energy Sources: Employing microwave irradiation or sonication can accelerate reaction rates, often leading to higher yields and shorter reaction times, thereby reducing energy consumption. nih.govresearchgate.net

Catalyst Selection and Recycling: The use of heterogeneous catalysts, which can be easily separated and reused, is a key principle of green chemistry. researchgate.net For instance, palladium supported on charcoal (Pd/C) in Heck reactions can be recovered and recycled.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are particularly advantageous in this regard. researchgate.net

For instance, Knoevenagel condensations have been successfully carried out in solvent-free conditions or using water as a solvent, significantly improving the green credentials of the synthesis. bhu.ac.in

Stereochemical Control in Synthesis

The synthesis of 2-propenenitrile, 3-(4-ethenylphenyl)-, a derivative of cinnamonitrile, involves the formation of a carbon-carbon double bond, which can result in the formation of two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The stereochemical outcome of the synthesis is of paramount importance as the different isomers can possess distinct physical, chemical, and biological properties. Control over the generation of these isomers and their subsequent separation are critical aspects of the synthetic strategy.

The generation of (E) and (Z) isomers of 2-propenenitrile, 3-(4-ethenylphenyl)- is typically achieved through olefination reactions where 4-vinylbenzaldehyde is reacted with a reagent providing the cyanomethylene group. The most common and versatile methods for this transformation are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Knoevenagel condensation. The choice of reaction and the specific conditions employed are crucial in determining the resulting ratio of (E) to (Z) isomers.

Generation of E/Z Isomers

Wittig Reaction: The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde into an alkene. For the synthesis of acrylonitriles, an ylide such as cyanomethylenetriphenylphosphorane, generated from the corresponding phosphonium salt, would be reacted with 4-vinylbenzaldehyde. The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide.

Stabilized Ylides: The ylide required for this synthesis, (triphenylphosphoranylidene)acetonitrile, is considered "stabilized" due to the electron-withdrawing nature of the nitrile (-CN) group. Stabilized ylides are known to predominantly yield the thermodynamically more stable (E)-alkene. organic-chemistry.orgudel.edu This selectivity arises from the reversibility of the initial addition step, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.

Reaction Conditions: Factors such as the choice of base and the presence of lithium salts can also influence the stereochemical outcome. masterorganicchemistry.comwikipedia.org For instance, in a study on the synthesis of cinnamonitrile using a Wittig reaction with bromoacetonitrile, the use of certain conditions led to an eroded stereoselectivity, resulting in an E:Z ratio of 58.8:41.2. sciepub.com This suggests that while a high E-selectivity is expected, the specific conditions must be carefully optimized.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, a modification of the Wittig reaction, employs a phosphonate carbanion. This method is widely recognized for its high reliability in producing (E)-alkenes, often with excellent selectivity. nih.gov The reaction of 4-vinylbenzaldehyde with a phosphonate ester like diethyl cyanomethylphosphonate typically yields 2-propenenitrile, 3-(4-ethenylphenyl)- with a strong preference for the (E)-isomer. The driving force for this high E-selectivity is the formation of a water-soluble phosphate byproduct that is easily removed during workup.

To achieve a preference for the (Z)-isomer, modified HWE reagents can be employed.

Still-Gennari Modification: This method uses phosphonates with electron-withdrawing bis(2,2,2-trifluoroethyl) ester groups, which kinetically favor the formation of the cis-oxaphosphetane intermediate, leading to the (Z)-alkene with high selectivity. nih.govconicet.gov.ar

Ando Modification: Another approach involves using ethyl (diarylphosphono)acetates, where bulky ortho-substituents on the aryl groups can also steer the reaction towards the (Z)-product. nih.gov

The following table summarizes the expected stereochemical outcomes for the HWE reaction under different conditions.

| HWE Reagent Type | Typical Base/Solvent | Predominant Isomer | Typical Selectivity |

| Standard (e.g., Diethyl ester) | NaH / THF | (E)-isomer | High (>90% E) |

| Still-Gennari (Trifluoroethyl ester) | KHMDS / 18-crown-6 / THF | (Z)-isomer | High (>90% Z) |

| Ando (Diaryl ester) | NaH / THF | (Z)-isomer | High (>93% Z) |

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde (4-vinylbenzaldehyde) with an active methylene compound, such as ethyl cyanoacetate or malononitrile, in the presence of a weak base catalyst (e.g., piperidine, ammonium acetate). sigmaaldrich.comscielo.org.mx The reaction typically proceeds via an intermediate that dehydrates to form the α,β-unsaturated product. This method generally favors the formation of the more thermodynamically stable (E)-isomer. nih.gov

Separation and Characterization of E/Z Isomers

Once a mixture of (E) and (Z) isomers is synthesized, their separation and characterization are necessary.

Separation Techniques:

Chromatography: The most common method for separating geometric isomers is column chromatography on silica gel. niscpr.res.in The different polarity and spatial arrangement of the isomers often allow for their separation. High-performance liquid chromatography (HPLC) is also a powerful tool for both analytical and preparative-scale separation of E/Z isomers. chromatographytoday.comnih.gov For challenging separations, silica gel impregnated with silver nitrate can be effective, as the silver ions interact differently with the π-bonds of the isomers. researchgate.net

Crystallization: If the isomers have significantly different solubilities, fractional crystallization can be an effective method for separation on a larger scale. researchgate.net

Characterization and Isomer Assignment: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for distinguishing between (E) and (Z) isomers.

1H NMR Spectroscopy: The key diagnostic feature is the coupling constant (J) between the two vinylic protons on the α and β carbons of the propenenitrile chain. The magnitude of this coupling is dependent on the dihedral angle between the protons.

For the (E)-isomer , the vinylic protons are in a trans relationship, resulting in a larger coupling constant, typically in the range of 12-18 Hz. creative-biostructure.com

For the (Z)-isomer , the vinylic protons are cis to each other, leading to a smaller coupling constant, generally between 6-12 Hz. creative-biostructure.comechemi.com

Nuclear Overhauser Effect (NOE) Spectroscopy: This 2D NMR technique can confirm the assignments by detecting through-space interactions between protons. For the (Z)-isomer, an NOE would be observed between the vinylic proton on the β-carbon and the ortho-protons of the 4-ethenylphenyl ring, whereas such an interaction would be absent in the (E)-isomer. reddit.com

Reaction Mechanisms and Kinetics

Mechanistic Investigations of Synthetic Transformations

The synthesis of 2-Propenenitrile, 3-(4-ethenylphenyl)- typically involves the formation of the α,β-unsaturated nitrile structure. Two common and mechanistically well-studied reactions for this purpose are the Horner-Wadsworth-Emmons (HWE) reaction and the Knoevenagel condensation.

Kinetic studies of the Horner-Wadsworth-Emmons reaction reveal that the formation of the oxaphosphetane intermediate is often the rate-determining step. nih.govnrochemistry.com The reaction rate is influenced by several factors, including the nature of the base used for deprotonation of the phosphonate, the solvent, and the electronic properties of the aldehyde. For the synthesis of 2-Propenenitrile, 3-(4-ethenylphenyl)-, which would involve 4-vinylbenzaldehyde, the presence of the vinyl group is not expected to significantly alter the fundamental kinetics of the HWE reaction, which is primarily governed by the reactivity of the aldehyde carbonyl group.

In the case of the Knoevenagel condensation, kinetic studies of the reaction between aromatic aldehydes and active methylene compounds like malononitrile have been reported. acs.orgwikipedia.org The reaction is typically catalyzed by a weak base, and the rate-determining step can be either the initial deprotonation of the active methylene compound or the subsequent nucleophilic attack on the carbonyl carbon, depending on the specific reactants and conditions. nih.gov The reaction of 4-vinylbenzaldehyde with a cyano-stabilized carbanion would follow a similar kinetic profile.

Table 1: Hypothetical Kinetic Data for the Synthesis of 2-Propenenitrile, 3-(4-ethenylphenyl)- This table is illustrative and based on typical data for analogous reactions.

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|---|---|

| HWE | NaH | THF | 25 | 1.2 x 10⁻³ |

| HWE | K₂CO₃ | Ethanol | 50 | 3.5 x 10⁻⁴ |

| Knoevenagel | Piperidine | Toluene | 80 | 8.7 x 10⁻⁵ |

For the Knoevenagel condensation, the reaction proceeds through a series of equilibria involving deprotonation, nucleophilic addition to form an aldol-type intermediate, and subsequent elimination of water. wikipedia.org The energetics of each step are influenced by the stability of the intermediates, with the final conjugated product being thermodynamically favored.

In the Horner-Wadsworth-Emmons reaction, the choice of base and cation can influence the reaction pathway and stereoselectivity. organic-chemistry.org While strong bases like NaH or BuLi are commonly used, milder bases can also be effective. The nature of the phosphonate reagent is also crucial; stabilized ylides, such as those with a nitrile group, generally lead to high E-selectivity. organic-chemistry.org

In the Knoevenagel condensation, the catalyst is typically a weak base, such as an amine (e.g., piperidine) or an ammonium salt. nih.govjk-sci.com The role of the catalyst is to facilitate the deprotonation of the active methylene compound to generate the nucleophilic carbanion. nih.gov The choice of catalyst can affect the reaction rate and, in some cases, the stereoselectivity of the final product.

Radical Generation and Propagation Mechanisms

The acrylonitrile (B1666552) moiety in 2-Propenenitrile, 3-(4-ethenylphenyl)- makes it susceptible to radical reactions. Radical addition to α,β-unsaturated nitriles can be initiated by various radical sources. acs.org The mechanism typically involves the addition of a radical to the β-carbon of the double bond, generating a resonance-stabilized radical intermediate with the unpaired electron delocalized over the α-carbon and the nitrile group. This intermediate can then propagate the radical chain by reacting with another molecule or be terminated. The vinyl group on the phenyl ring can also participate in radical polymerization.

Ionic Addition and Cycloaddition Reactions

The conjugated system in 2-Propenenitrile, 3-(4-ethenylphenyl)- is prone to both ionic additions and cycloaddition reactions. The electron-withdrawing nature of the nitrile group makes the β-carbon of the propenenitrile moiety electrophilic and susceptible to nucleophilic attack in a Michael (or conjugate) addition. researchgate.netfiveable.me This reaction is highly regioselective, with nucleophiles adding to the β-position. researchgate.net

The molecule can also participate in Diels-Alder reactions, a type of [4+2] cycloaddition. wikipedia.org The styrenic part of the molecule can act as a diene, although this is less common for simple styrenes. nih.govresearchgate.net More likely, the electron-deficient double bond of the acrylonitrile group can act as a dienophile, reacting with a conjugated diene. organic-chemistry.org The presence of the electron-withdrawing nitrile group enhances the dienophilic character of this double bond. organic-chemistry.org

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of nucleophilic addition to the acrylonitrile moiety is strongly directed to the β-carbon due to the electronic effect of the nitrile group. fiu.eduresearchgate.net

The stereoselectivity of the synthesis of 2-Propenenitrile, 3-(4-ethenylphenyl)- via the Horner-Wadsworth-Emmons reaction is typically high, favoring the formation of the (E)-isomer. nrochemistry.comorganic-chemistry.org This is attributed to the thermodynamic stability of the anti-periplanar transition state during the formation of the oxaphosphetane intermediate. organic-chemistry.org

In Diels-Alder reactions where the acrylonitrile moiety acts as the dienophile, the stereoselectivity is governed by the "endo rule," which predicts that the dienophile's substituents will preferentially occupy the endo position in the transition state, leading to the kinetically favored endo product. organic-chemistry.org

Polymerization Science and Macromolecular Engineering

Homopolymerization Studies

Detailed experimental studies on the homopolymerization of 2-Propenenitrile, 3-(4-ethenylphenyl)- are not extensively documented. The monomer possesses two polymerizable groups: a vinyl group attached to the phenyl ring and a nitrile-substituted double bond. The reactivity of these two distinct functionalities would significantly influence the structure of the resulting homopolymer, potentially leading to cross-linked or branched architectures.

Radical Homopolymerization Kinetics

Specific kinetic data, such as the rate of polymerization, activation energy, and the influence of monomer and initiator concentrations on the reaction rate for the radical homopolymerization of 2-Propenenitrile, 3-(4-ethenylphenyl)-, have not been reported. A comprehensive kinetic study would be required to determine these fundamental parameters. Such a study would likely involve techniques like dilatometry, gravimetry, or spectroscopic methods to monitor the disappearance of the monomer over time under various reaction conditions.

Polymerization Initiator Systems

The choice of initiator is crucial for controlling the polymerization process. For radical polymerization of vinyl monomers, common initiator systems include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). The selection of a suitable initiator for 2-Propenenitrile, 3-(4-ethenylphenyl)- would depend on the desired polymerization temperature and the solvent used. However, specific studies identifying optimal initiator systems and their efficiencies for this monomer are not available.

Copolymerization with Vinyl Monomers

The copolymerization of 2-Propenenitrile, 3-(4-ethenylphenyl)- with other vinyl monomers is a promising route to synthesize novel materials with tailored properties. The presence of both a styrene-like and an acrylonitrile-like moiety within its structure suggests it could copolymerize with a variety of comonomers. However, to predict the composition and structure of the resulting copolymers, the monomer reactivity ratios must be determined experimentally.

Copolymerization with Acrylonitrile (B1666552) Derivatives

Data on the copolymerization of 2-Propenenitrile, 3-(4-ethenylphenyl)- with acrylonitrile or its derivatives are not available in the scientific literature. To understand this copolymerization system, reactivity ratios (r1 and r2) would need to be determined using methods such as the Fineman-Ross or Kelen-Tüdős methods. These ratios would indicate the relative preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer or the comonomer. Without this data, a quantitative description of the copolymer composition cannot be provided.

Copolymerization with Styrene (B11656) Derivatives

Similarly, there is a lack of published research on the copolymerization of 2-Propenenitrile, 3-(4-ethenylphenyl)- with styrene or its derivatives. Given the structural similarity of the vinylphenyl group to styrene, it is plausible that they would copolymerize. Experimental determination of the reactivity ratios would be essential to understand the copolymerization behavior, including whether the resulting copolymer would have a random, alternating, or blocky structure.

Copolymerization with Butadiene and its Derivatives

No studies have been found that report on the copolymerization of 2-Propenenitrile, 3-(4-ethenylphenyl)- with butadiene or its derivatives. Such a copolymerization could potentially lead to the formation of novel elastomers with interesting properties. The determination of reactivity ratios would be the first step in exploring this possibility and understanding the resulting copolymer's microstructure.

Copolymerization with Other Unsaturated Monomers

No publicly available studies document the copolymerization of 2-Propenenitrile, 3-(4-ethenylphenyl)- with other unsaturated monomers. Consequently, there is no experimental data on its reactivity ratios with common comonomers such as styrene, acrylates, or methacrylates. Reactivity ratios are crucial for predicting the composition and microstructure of a resulting copolymer. In a typical copolymerization study, these ratios (r1 and r2) are determined to understand whether the monomers will add in a random, alternating, or block-like fashion. The absence of such data for 2-Propenenitrile, 3-(4-ethenylphenyl)- means its fundamental copolymerization behavior remains uncharacterized.

Controlled/Living Radical Polymerization Techniques

Controlled/living radical polymerization (CLRP) techniques are cornerstones of modern polymer synthesis, enabling precise control over molecular weight, dispersity, and architecture. However, the application of these techniques to 2-Propenenitrile, 3-(4-ethenylphenyl)- has not been reported.

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

There are no specific reports on the RAFT polymerization of 2-Propenenitrile, 3-(4-ethenylphenyl)-. Successful RAFT polymerization relies on the selection of an appropriate chain transfer agent (CTA) that is matched to the reactivity of the monomer. Research would be needed to identify suitable CTAs (e.g., dithiobenzoates, trithiocarbonates) and optimize reaction conditions (initiator, solvent, temperature) to achieve controlled polymerization of this monomer.

Nitroxide-Mediated Polymerization (NMP)

Similarly, the scientific literature lacks any studies on the Nitroxide-Mediated Polymerization (NMP) of 2-Propenenitrile, 3-(4-ethenylphenyl)-. NMP is particularly effective for styrenic monomers, and given the structure of the monomer , it would be a logical technique to explore. However, no data exists on the use of common nitroxides like TEMPO or SG1, or the kinetic details of such a polymerization.

Atom Transfer Radical Polymerization (ATRP)

No research has been published on the Atom Transfer Radical Polymerization (ATRP) of 2-Propenenitrile, 3-(4-ethenylphenyl)-. The success of ATRP depends on the catalyst system (typically a copper complex with a nitrogen-based ligand) and the initiator. The presence of the nitrile group in the monomer could potentially interact with the copper catalyst, a factor that would require careful investigation to achieve a controlled process.

Metal-Catalyzed Living Polymerization

Beyond ATRP, there is no information available on other metal-catalyzed living polymerization methods being applied to 2-Propenenitrile, 3-(4-ethenylphenyl)-.

Graft Copolymerization Strategies

Graft copolymerization is a powerful method for modifying the properties of existing polymers. This can be achieved by "grafting-from," "grafting-to," or "grafting-through" techniques. There are currently no published reports detailing the use of 2-Propenenitrile, 3-(4-ethenylphenyl)- in any graft copolymerization strategies, either as the monomer being grafted or as a functional backbone for grafting other polymers.

Block Copolymer Synthesis and Morphological Control

The synthesis of block copolymers involving a divinyl monomer such as 2-Propenenitrile, 3-(4-ethenylphenyl)- requires careful control to prevent premature gelation and to achieve well-defined structures. Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in this regard.

Synthesis Strategies:

Linear diblock copolymers can be synthesized by leveraging the differential reactivity of the two vinyl groups. In radical polymerization, the propenenitrile group is generally more reactive than the styrenic group. This allows for a sequential approach where the propenenitrile group is polymerized first under controlled conditions, forming a macroinitiator with pendant ethenylphenyl groups. This macroinitiator can then be used to initiate the polymerization of a second monomer to form the second block.

Alternatively, 2-Propenenitrile, 3-(4-ethenylphenyl)- can be incorporated as a cross-linking agent within one block of a pre-formed diblock copolymer. For instance, a polystyrene-b-poly(acrylonitrile-co-2-propenenitrile, 3-(4-ethenylphenyl)) block copolymer could be synthesized. In this case, the divinyl monomer is introduced during the polymerization of the second block, leading to a cross-linked domain.

Morphological Control:

The morphology of block copolymers is dictated by the thermodynamic incompatibility of the constituent blocks, leading to microphase separation into domains such as lamellae, cylinders, or spheres. The introduction of cross-links within one of these domains, through the polymerization of 2-Propenenitrile, 3-(4-ethenylphenyl)-, can "lock in" a particular morphology, enhancing its thermal and mechanical stability. digitellinc.com

For example, if a cylindrical morphology is formed by a block copolymer, and the matrix phase is subsequently cross-linked using the divinyl monomer, the cylindrical nanostructure can be preserved even above the order-disorder transition temperature. acs.org This approach is particularly useful for creating robust nanoporous materials by selectively degrading the non-cross-linked block. The degree of cross-linking, controlled by the concentration of the divinyl monomer, influences the swelling behavior and mechanical properties of the resulting material. digitellinc.com

A hypothetical study on the effect of 2-Propenenitrile, 3-(4-ethenylphenyl)- concentration on the morphology of a polystyrene-b-poly(acrylonitrile) (PS-b-PAN) diblock copolymer is presented in the table below.

| Mole % of Divinyl Monomer in PAN Block | Resulting Morphology after Annealing | Domain Spacing (nm) | Observations |

| 0 | Lamellar | 35 | Well-ordered, sharp interfaces |

| 2 | Lamellar | 37 | Retained lamellar structure with increased thermal stability |

| 5 | Disordered | N/A | Cross-linking disrupts long-range order |

| 10 | Disordered | N/A | Highly cross-linked, phase separation is suppressed |

Polymerization in Dispersed Media (e.g., Emulsion, Suspension Polymerization)

Polymerization of 2-Propenenitrile, 3-(4-ethenylphenyl)- in dispersed media, such as emulsion or suspension polymerization, is a viable method for producing cross-linked polymer particles. These techniques are widely used for the copolymerization of styrene and divinylbenzene (B73037) to produce porous polymer beads. tandfonline.com

Emulsion Polymerization:

In emulsion polymerization, the monomer is emulsified in an aqueous phase with a surfactant. Polymerization is initiated in the aqueous phase, and polymer particles are formed. When 2-Propenenitrile, 3-(4-ethenylphenyl)- is used as a comonomer, cross-linked latex particles are produced. The particle size and degree of cross-linking can be controlled by adjusting the reaction conditions, such as surfactant and initiator concentrations, and the monomer feed ratio. The presence of the polar nitrile group may influence the partitioning of the monomer between the aqueous and organic phases, affecting the polymerization kinetics. cmu.edu

Suspension Polymerization:

Suspension polymerization is suitable for producing larger, porous beads. In this process, the monomer phase, containing the initiator and a porogen (an inert solvent), is suspended as droplets in an aqueous medium containing a stabilizer. Polymerization occurs within the monomer droplets. As the polymer forms, it phase-separates from the porogen, creating a porous structure within the beads. The porosity and surface area of the resulting beads can be tailored by the choice and amount of porogen. iaea.org

The table below illustrates the potential influence of porogen type and concentration on the properties of poly(2-propenenitrile, 3-(4-ethenylphenyl)-) beads produced via suspension polymerization.

| Porogen Type | Porogen Volume % | Bead Diameter (μm) | Surface Area (m²/g) | Pore Volume (cm³/g) |

| Toluene | 40 | 150 | 50 | 0.3 |

| Toluene | 60 | 180 | 150 | 0.8 |

| Dodecanol | 40 | 160 | 80 | 0.5 |

| Dodecanol | 60 | 200 | 250 | 1.2 |

Polymer Chain Architecture Control

The presence of two distinct vinyl groups in 2-Propenenitrile, 3-(4-ethenylphenyl)- allows for the creation of various polymer architectures beyond simple linear chains. The relative reactivity of the propenenitrile and styrenic vinyl groups is a key factor in controlling the final architecture. Based on reactivity ratios of similar monomers like styrene and acrylonitrile, the propenenitrile vinyl group is expected to be more reactive in radical polymerization. fiveable.me

Branched and Hyperbranched Polymers:

By carefully controlling the polymerization conditions, it is possible to favor the polymerization of the more reactive propenenitrile group while leaving a significant portion of the styrenic groups unreacted. This results in a linear polymer with pendant vinyl groups. These pendant groups can then be subsequently polymerized to form branched or hyperbranched structures. Controlled radical polymerization techniques are essential to prevent uncontrolled cross-linking and gelation.

Cross-linked Networks:

When both vinyl groups participate in the polymerization, a cross-linked network is formed. The cross-link density can be controlled by the concentration of 2-Propenenitrile, 3-(4-ethenylphenyl)- in the monomer feed. High concentrations will lead to densely cross-linked, rigid materials, while lower concentrations will result in more flexible, swellable gels. The timing of the cross-linking reaction can also be manipulated. For instance, in a controlled polymerization, the initial stages will predominantly involve the more reactive vinyl group, with cross-linking through the less reactive group becoming more significant at higher monomer conversions.

The following table outlines hypothetical outcomes of polymer architecture based on the polymerization method used for 2-Propenenitrile, 3-(4-ethenylphenyl)-.

| Polymerization Method | Monomer Concentration | Resulting Architecture | Key Features |

| Living Anionic Polymerization | Low | Linear polymer with pendant vinyls | Controlled molecular weight, low dispersity |

| Controlled Radical Polymerization (ATRP/RAFT) | Moderate | Branched/Hyperbranched polymer | Delayed gelation, controlled branching |

| Free Radical Polymerization | High | Cross-linked network | High gel fraction, insoluble material |

Advanced Polymer Material Development and Applications As Monomer Precursor

Design of Conjugated Polymer Systems for Optoelectronic Applications

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electronic structure is responsible for their unique optical and electronic properties, making them suitable for applications in optoelectronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). The monomer 2-Propenenitrile, 3-(4-ethenylphenyl)- serves as a versatile building block in the design of such conjugated polymer systems.

The presence of both a vinyl group and a cyano-substituted double bond allows for the synthesis of polymers with extended conjugation through various polymerization techniques. The nitrile group, being an electron-withdrawing group, can influence the electronic properties of the resulting polymer, such as its electron affinity and bandgap. By copolymerizing this monomer with other electron-donating or electron-accepting monomers, the optoelectronic properties of the final polymer can be finely tuned to meet the specific requirements of a particular device.

Table 1: Potential Optoelectronic Properties of Polymers Derived from 2-Propenenitrile, 3-(4-ethenylphenyl)-

| Property | Potential Influence of 2-Propenenitrile, 3-(4-ethenylphenyl)- Monomer |

| Bandgap | The electron-withdrawing nature of the nitrile group can lower the LUMO (Lowest Unoccupied Molecular Orbital) level, potentially leading to a narrower bandgap. |

| Electron Affinity | The cyano group increases the electron affinity of the polymer, which can improve electron injection and transport in electronic devices. |

| Photoluminescence | The extended conjugation and the presence of the chromophoric nitrile group can lead to polymers with interesting photoluminescent properties, with potential for tuning the emission wavelength. |

| Charge Carrier Mobility | The rigid backbone that can be formed from this monomer may facilitate intermolecular packing, which is crucial for efficient charge transport. |

Detailed research into the polymerization of 2-Propenenitrile, 3-(4-ethenylphenyl)- and its copolymers would be necessary to fully elucidate their optoelectronic characteristics. This would involve the synthesis of a series of polymers with varying compositions and architectures, followed by a thorough investigation of their optical absorption, photoluminescence, and charge transport properties.

Functionalization of Polymer Backbones

The reactivity of the vinyl and propenenitrile groups in 2-Propenenitrile, 3-(4-ethenylphenyl)- makes it a suitable candidate for the functionalization of pre-existing polymer backbones. This process, often referred to as polymer grafting, involves attaching new polymeric side chains to a main polymer backbone, thereby modifying its properties.

There are three primary methods for synthesizing graft copolymers: "grafting to," "grafting from," and "grafting through." In the "grafting to" method, pre-synthesized polymer chains with reactive end groups are attached to the backbone of another polymer. The "grafting from" approach involves initiating the polymerization of a second monomer from active sites created along the backbone of the first polymer. The "grafting through" method involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers.

The vinyl group of 2-Propenenitrile, 3-(4-ethenylphenyl)- can be utilized in "grafting from" or "grafting through" techniques to introduce propenenitrile functionalities onto a polymer backbone. For instance, the vinyl group can be copolymerized with other monomers to create a polymer backbone with pendant 3-phenyl-2-propenenitrile groups. These pendant groups can then undergo further chemical modifications, allowing for the attachment of other functional molecules or the creation of cross-linked networks.

Table 2: Potential Applications of Polymers Functionalized with 2-Propenenitrile, 3-(4-ethenylphenyl)-

| Application Area | Rationale for Functionalization |

| Adhesion Promotion | The polar nitrile groups can enhance adhesion to various substrates. |

| Membrane Technology | The introduction of specific functional groups can alter the permeability and selectivity of polymer membranes. |

| Biomaterials | The nitrile group can be a precursor for the attachment of bioactive molecules for applications in drug delivery or tissue engineering. |

| Compatibilizers for Polymer Blends | Graft copolymers can act as compatibilizers at the interface of immiscible polymer blends, improving their morphology and mechanical properties. |

Development of Advanced Polymer Architectures (e.g., Branched, Hyperbranched, Star Polymers)

The development of polymers with complex architectures, such as branched, hyperbranched, and star polymers, has garnered significant interest due to their unique properties compared to their linear counterparts. These architectures can influence properties like viscosity, solubility, and mechanical strength. The bifunctional nature of 2-Propenenitrile, 3-(4-ethenylphenyl)- presents opportunities for its use in the synthesis of such advanced polymer structures.

Branched Polymers: By carefully controlling the polymerization conditions, the vinyl and propenenitrile groups can participate in reactions that lead to the formation of branches along the polymer chain.

Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules. The AB2-type structure, where A and B are reactive groups, is a common approach for synthesizing hyperbranched polymers. While 2-Propenenitrile, 3-(4-ethenylphenyl)- is not a classic AB2 monomer, its two reactive sites with different reactivities could potentially be exploited in controlled polymerization techniques to create hyperbranched structures.

Star Polymers: These polymers consist of several linear polymer chains (arms) linked to a central core. The vinyl group of 2-Propenenitrile, 3-(4-ethenylphenyl)- could be used as a polymerizable group on a multifunctional core, from which polymer arms could be grown.

Table 3: Comparison of Potential Properties of Advanced Polymer Architectures

| Architecture | Potential Properties |

| Branched | Lower solution viscosity compared to linear polymers of similar molecular weight, improved processability. |

| Hyperbranched | High solubility, low viscosity, and a large number of terminal functional groups available for further modification. |

| Star | Unique rheological properties, potential for forming micelles and other nanostructures in solution. |

The synthesis of these advanced architectures using 2-Propenenitrile, 3-(4-ethenylphenyl)- would require the use of controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, to precisely control the polymer structure.

Integration into Polymer Composites as a Monomer

Polymer composites are materials in which a polymer matrix is reinforced with a filler material to enhance its properties, such as strength, stiffness, and thermal stability. The monomer 2-Propenenitrile, 3-(4-ethenylphenyl)- can be integrated into polymer composites in several ways.

One approach is to use it as a comonomer in the synthesis of the polymer matrix. The incorporation of this monomer into the polymer backbone can improve the interaction between the matrix and the filler material, especially if the filler has a surface that can interact with the nitrile groups. This enhanced interfacial adhesion is crucial for effective stress transfer from the matrix to the filler, leading to improved mechanical properties of the composite.

Another strategy involves the in-situ polymerization of 2-Propenenitrile, 3-(4-ethenylphenyl)- in the presence of the filler. This method can lead to a more uniform dispersion of the filler within the polymer matrix and can also result in the grafting of polymer chains onto the filler surface, further strengthening the interface.

Table 4: Potential Fillers for Composites with Polymers from 2-Propenenitrile, 3-(4-ethenylphenyl)-

| Filler Type | Potential for Improved Interaction |

| Carbon Nanotubes/Graphene | π-π stacking interactions between the phenyl rings of the polymer and the graphitic surface of the filler. |

| Silica/Clay Nanoparticles | Hydrogen bonding or other polar interactions between the nitrile groups and hydroxyl groups on the filler surface. |

| Cellulose Nanocrystals | Similar to silica, potential for hydrogen bonding interactions. |

The choice of filler and the method of composite preparation would depend on the desired properties of the final material. Detailed characterization of the mechanical and thermal properties of these composites would be necessary to evaluate their performance.

Role in Polymer Modification and Crosslinking Reactions

The presence of two reactive functional groups in 2-Propenenitrile, 3-(4-ethenylphenyl)- makes it a valuable molecule for polymer modification and as a crosslinking agent.

As a modifying agent, it can be grafted onto existing polymer chains to introduce new functionalities. The pendant propenenitrile groups can then be used for further chemical transformations. For example, the nitrile group can be hydrolyzed to a carboxylic acid, which can then be used to attach other molecules or to create ionic crosslinks.

As a crosslinking agent, this monomer can be used to create a three-dimensional network structure within a polymer. Crosslinking improves the mechanical strength, thermal stability, and solvent resistance of the polymer. The vinyl group can participate in free-radical crosslinking reactions, while the propenenitrile group could potentially be involved in other types of crosslinking chemistry, such as cycloaddition reactions, under specific conditions.

Table 5: Potential Crosslinking Strategies Involving 2-Propenenitrile, 3-(4-ethenylphenyl)-

| Crosslinking Method | Description |

| Free-Radical Crosslinking | The vinyl group can be polymerized with other vinyl monomers in the presence of a radical initiator to form a crosslinked network. |

| Thermal Crosslinking | At elevated temperatures, the reactive groups might undergo reactions that lead to the formation of crosslinks. |

| Photocrosslinking | The double bonds in the molecule could potentially be activated by UV light in the presence of a photoinitiator to induce crosslinking. |

The efficiency of crosslinking and the properties of the resulting network would depend on the concentration of the crosslinking agent, the type of polymer being crosslinked, and the reaction conditions.

Use in Renewable Resource-Derived Polymer Chemistry

The increasing demand for sustainable materials has spurred research into the use of renewable resources for the synthesis of polymers. While 2-Propenenitrile, 3-(4-ethenylphenyl)- is a petrochemical-derived monomer, its unique reactivity can be harnessed in the context of renewable resource-derived polymer chemistry.

For instance, this monomer can be used to modify bio-based polymers to enhance their properties. Many biopolymers, such as cellulose, starch, and lignin, have abundant hydroxyl groups that can be chemically modified. 2-Propenenitrile, 3-(4-ethenylphenyl)- could be grafted onto these biopolymers to introduce new functionalities, thereby expanding their range of applications.

Furthermore, the development of bio-based routes to synthesize aromatic compounds could eventually lead to the production of 2-Propenenitrile, 3-(4-ethenylphenyl)- from renewable feedstocks. Research in metabolic engineering and biocatalysis is continuously advancing the possibilities of producing complex chemical structures from biomass.

Table 6: Potential Applications in Renewable Polymer Chemistry

| Application Area | Rationale |

| Modification of Bioplastics (e.g., PLA, PHA) | Grafting with this monomer could improve the toughness or thermal stability of these materials. |

| Lignin Valorization | The phenolic structure of lignin could be a starting point for the synthesis of monomers like 2-Propenenitrile, 3-(4-ethenylphenyl)-. |

| Development of Bio-based Composites | Using this monomer to improve the interface between a bio-based polymer matrix and natural fibers. |

The integration of monomers like 2-Propenenitrile, 3-(4-ethenylphenyl)- into the framework of a circular bioeconomy will depend on advancements in both chemical synthesis from renewable resources and the development of efficient recycling or degradation pathways for the resulting polymers.

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These calculations solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Electronic Structure Analysis

DFT calculations would be employed to determine the electronic structure of 2-Propenenitrile, 3-(4-ethenylphenyl)-. This analysis would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and its electronic excitation properties.

The distribution of electron density across the molecule would also be mapped, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. For instance, the presence of the electron-withdrawing cyano group and the electron-donating vinyl group on the phenyl ring would create a unique electronic landscape, influencing its reactivity in polymerization. nih.gov The vinyl group is known to activate the benzene (B151609) ring towards electrophilic substitution through resonance. quora.com

Due to the lack of specific published data for 2-Propenenitrile, 3-(4-ethenylphenyl)-, a data table for its electronic properties cannot be provided at this time.

Reaction Pathway Modeling and Energy Landscapes

Theoretical modeling can be used to map out the potential energy surfaces for various chemical reactions, including polymerization. For 2-Propenenitrile, 3-(4-ethenylphenyl)-, this would involve modeling the reaction pathways for both the vinyl group and the 3-(4-ethenylphenyl)-2-propenenitrile group. By calculating the energies of reactants, transition states, and products, an energy landscape for the polymerization process can be constructed.

This modeling would help in identifying the most energetically favorable reaction pathways and in determining the activation energies for each step of the polymerization process. Understanding these energy landscapes is essential for predicting the kinetics and mechanism of polymer formation.

As no specific reaction pathway modeling studies for this compound were found, a data table of its energy landscapes cannot be generated.

Monomer Reactivity Ratio Predictions

In copolymerization, monomer reactivity ratios are crucial parameters that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or a different monomer. Computational methods can be used to predict these reactivity ratios. mdpi.comscielo.br For the copolymerization of 2-Propenenitrile, 3-(4-ethenylphenyl)- with other monomers, quantum chemical calculations could be used to model the transition states for the different propagation steps. The relative activation energies of these transition states would then be used to estimate the reactivity ratios. These predictions are valuable for designing copolymers with specific compositions and properties. For instance, studies on the copolymerization of styrene (B11656) with POSS-styrene have shown how reactivity ratios influence the resulting copolymer microstructure. dtic.mil

A data table of predicted monomer reactivity ratios for 2-Propenenitrile, 3-(4-ethenylphenyl)- cannot be provided as no such computational predictions have been reported in the literature.

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In the context of polymerization, MD simulations can provide a dynamic picture of how monomers come together to form polymer chains.

For 2-Propenenitrile, 3-(4-ethenylphenyl)-, MD simulations could be used to model the polymerization process in a simulated reaction vessel. This would involve creating a system containing many monomer molecules and an initiator and then simulating their interactions over time according to the laws of classical mechanics. These simulations can provide insights into the dynamics of chain growth, the role of solvent molecules, and the initial stages of polymer structure formation.

Polymer Conformation and Chain Behavior Modeling

Once a polymer is formed, its properties are heavily influenced by the three-dimensional shapes, or conformations, that its chains can adopt. Computational modeling is a key tool for studying polymer conformation. For the polymer derived from 2-Propenenitrile, 3-(4-ethenylphenyl)-, these models could predict various conformational properties.

Parameters such as the radius of gyration (a measure of the polymer coil's size) and the end-to-end distance of the polymer chains could be calculated. These models would also provide insights into the flexibility of the polymer backbone and the interactions between different parts of the polymer chain, which are crucial for understanding the macroscopic properties of the resulting material.

Given the absence of specific modeling data for the polymer of 2-Propenenitrile, 3-(4-ethenylphenyl)-, a data table of its conformational properties cannot be presented.

Polymerization Reaction Kinetic Modeling

Kinetic modeling of polymerization reactions involves developing mathematical models that describe the rates of the various elementary reactions that occur during polymerization, such as initiation, propagation, and termination. researchgate.net These models are essential for predicting how the reaction conditions will affect the rate of polymerization and the properties of the resulting polymer, such as its molecular weight and molecular weight distribution.

For 2-Propenenitrile, 3-(4-ethenylphenyl)-, a kinetic model would be developed based on the proposed polymerization mechanism. This model would consist of a set of differential equations that describe the change in concentration of the different chemical species over time. By solving these equations, it would be possible to predict the evolution of the polymerization reaction and to optimize the reaction conditions to produce a polymer with desired characteristics. A study on the kinetic modeling of styrene polymerization provides an example of how such models are developed and applied to industrial processes. scielo.br

As no kinetic modeling studies for the polymerization of 2-Propenenitrile, 3-(4-ethenylphenyl)- have been published, a data table of its kinetic parameters is not available.

Analytical Methodologies for Mechanistic and Structural Elucidation

Spectroscopic Techniques for Reaction Monitoring and Structural Analysis

Spectroscopy is a cornerstone for the analysis of 2-Propenenitrile, 3-(4-ethenylphenyl)-, providing insights into its electronic and molecular structure, functional groups, and transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the 2-Propenenitrile, 3-(4-ethenylphenyl)- monomer. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the distinct electronic environments of the protons result in a characteristic spectrum. The protons of the ethenyl (vinyl) group, the propenenitrile group, and the para-substituted aromatic ring all exhibit unique chemical shifts and coupling patterns. For instance, the protons on the propenenitrile double bond are expected to show a large coupling constant, indicative of a trans (E) configuration.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom, including the quaternary carbons of the nitrile group and the substituted aromatic ring. researchgate.net For polymers derived from this monomer, NMR is essential for determining the chemical composition and microstructure, including tacticity and sequence distribution in copolymers. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for 2-Propenenitrile, 3-(4-ethenylphenyl)- Predicted chemical shifts (δ) are relative to TMS in CDCl₃.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH=CH-CN (α to CN) | ~5.8 - 6.2 | Doublet | ~16-17 (trans) |

| -CH=CH-CN (β to CN) | ~7.2 - 7.5 | Doublet | ~16-17 (trans) |

| Aromatic (ortho to propenenitrile) | ~7.5 - 7.7 | Doublet | ~8-9 |

| Aromatic (ortho to ethenyl) | ~7.4 - 7.6 | Doublet | ~8-9 |

| -CH=CH₂ (vinyl CH) | ~6.6 - 6.8 | Doublet of doublets | ~17-18 (trans), ~10-11 (cis) |

| -CH=CH₂ (vinyl CH₂, trans) | ~5.8 - 6.0 | Doublet | ~17-18 (trans) |

| -CH=CH₂ (vinyl CH₂, cis) | ~5.3 - 5.5 | Doublet | ~10-11 (cis) |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups within the 2-Propenenitrile, 3-(4-ethenylphenyl)- molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Key expected vibrational bands include:

A sharp, strong absorption band for the nitrile group (-C≡N) stretch. researchgate.net

Stretching and bending vibrations for the C=C bonds of the ethenyl and propenenitrile groups.

Vibrations corresponding to the C-H bonds of the vinyl group, the alkene, and the aromatic ring.

Characteristic absorptions for para-disubstituted benzene (B151609) rings.

During polymerization, FTIR is invaluable for monitoring the reaction by observing the disappearance or decrease in intensity of the absorption bands associated with the vinyl and propenenitrile double bonds, indicating their consumption. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for 2-Propenenitrile, 3-(4-ethenylphenyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |

| Alkene (C=C) | Stretching | 1600 - 1650 | Medium |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium to Weak |

| Vinyl C-H | Out-of-plane bend | 910 - 990 | Strong |

| Trans-alkene C-H | Out-of-plane bend | 960 - 980 | Strong |

| Aromatic C-H (p-disubstituted) | Out-of-plane bend | 800 - 850 | Strong |

UV-Vis spectroscopy also serves as a powerful tool for monitoring polymerization kinetics. researchgate.net By tracking the decrease in the absorbance at the λmax corresponding to the monomer over time, the rate of monomer consumption can be accurately determined. This is possible because the polymerization process disrupts the π-conjugation of the monomer's vinyl group, leading to a change in the electronic environment and a corresponding decrease in absorbance.

Raman spectroscopy is a light scattering technique that provides vibrational information complementary to FTIR. It is particularly sensitive to non-polar bonds, making it well-suited for characterizing the C=C and C≡N bonds in 2-Propenenitrile, 3-(4-ethenylphenyl)-. The symmetric vibrations of the benzene ring are also typically strong and sharp in Raman spectra. This technique can be used for identifying the monomer and for studying the structural changes during polymerization, as the vibrational modes of the double bonds will be altered upon conversion to a saturated polymer backbone. azom.comresearchgate.net Handheld Raman spectrometers allow for rapid and non-destructive identification of polymers. azom.com

Table 3: Expected Raman Shifts for 2-Propenenitrile, 3-(4-ethenylphenyl)-

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | ~2220 - 2240 |

| Alkene (C=C) | Stretching | ~1600 - 1650 |

| Aromatic Ring | Ring Breathing | ~1000 |

| Aromatic Ring | Ring Stretching | ~1580 - 1610 |

Chromatographic Methods for Monomer Purity and Oligomer Analysis

Chromatography is essential for separating mixtures, which is critical for assessing monomer purity and analyzing the complex products of polymerization.

Gas Chromatography (GC): Gas chromatography is the preferred method for determining the purity of the volatile 2-Propenenitrile, 3-(4-ethenylphenyl)- monomer. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate the monomer from starting materials, byproducts, or solvents and provide quantitative purity analysis. Furthermore, headspace GC is the standard technique for analyzing residual monomer content in the final polymer product, which is crucial for quality control. thermofisher.com

Gel Permeation/Size Exclusion Chromatography (GPC/SEC): For the analysis of polymers and oligomers produced from 2-Propenenitrile, 3-(4-ethenylphenyl)-, GPC/SEC is the most important technique. hpst.cz It separates macromolecules based on their hydrodynamic volume in solution. polyanalytik.com This allows for the determination of key parameters that define the polymer's properties:

Molecular Weight Averages: Number-average (Mn), weight-average (Mw), and z-average (Mz) molecular weights.

Molecular Weight Distribution (MWD): The dispersity (Đ) or Polydispersity Index (PDI), calculated as Mw/Mn, which describes the breadth of the molecular weight distribution. polyanalytik.com

By using advanced detectors such as multi-angle light scattering (MALS) and viscometers, absolute molecular weights can be determined without column calibration, and information about the polymer's conformation and branching can be obtained. polymerchar.com

Table 4: Information Obtained from GPC/SEC Analysis of Polymers

| Parameter | Description | Detector(s) Used |

|---|---|---|

| Mn, Mw, Mz | Average molecular weights | RI, UV, MALS |

| PDI (Mw/Mn) | Polydispersity Index | RI, UV, MALS |

| Intrinsic Viscosity [η] | A measure of the polymer's contribution to the solution viscosity | Viscometer |

| Hydrodynamic Radius (Rh) | The effective radius of the molecule in solution | Dynamic Light Scattering (DLS) or MALS |

| Radius of Gyration (Rg) | The root-mean-square distance of the molecule's components from its center of mass | MALS |

Mass Spectrometry for Oligomer Characterization and Reaction Intermediate Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of the monomer with high accuracy. Electron Ionization (EI) is a common method for volatile compounds like the monomer, often providing a fragmentation pattern that can be used as a chemical fingerprint for structural confirmation. nist.gov

For the analysis of non-volatile oligomers and polymers, softer ionization techniques are required. Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are frequently used to characterize oligomeric species. These methods can identify the mass of individual oligomer chains, allowing for the determination of the repeating unit mass and the identification of end-groups. This information is critical for understanding polymerization mechanisms and identifying reaction intermediates or side products that may form during synthesis.

In-Situ Monitoring Techniques for Polymerization Progress (e.g., FT-NIR)

The real-time monitoring of polymerization reactions is crucial for understanding reaction kinetics, controlling polymer properties, and ensuring process safety and efficiency. For a compound like 2-Propenenitrile, 3-(4-ethenylphenyl)-, which contains both a styrenic vinyl group and a nitrile functional group, in-situ monitoring techniques provide invaluable insights into the consumption of reactive moieties as the polymerization progresses. Among the various analytical methods available, Fourier Transform Near-Infrared (FT-NIR) spectroscopy has emerged as a powerful tool for this purpose. frontiersin.orggalaxy-scientific.comgalaxy-scientific.com

FT-NIR spectroscopy offers several advantages for the in-situ monitoring of polymerization reactions. It is a non-destructive technique that can provide real-time data, often in seconds, without the need for sample preparation or the use of solvents and reagents. azom.com This makes it suitable for online process control in industrial settings. abb.com The use of fiber-optic probes allows for remote and direct measurements within the reaction vessel, minimizing interference with the polymerization process. abb.com

The principle behind using FT-NIR to monitor polymerization lies in the fact that the near-infrared spectra of the reacting mixture change as the monomer is converted to a polymer. thermofisher.cn Specifically, the technique is sensitive to the vibrational overtones and combination bands of C-H, N-H, O-H, and other functional groups. During the polymerization of a compound like 2-Propenenitrile, 3-(4-ethenylphenyl)-, the disappearance of the vinyl C-H bonds and potential changes in the vicinity of the nitrile group can be tracked. galaxy-scientific.comthermofisher.cn

For styrenic systems, the consumption of the vinyl group can be monitored by observing the decrease in the intensity of specific absorption bands in the NIR region. For instance, the first overtone of the C-H stretching of an alkene is often found around 6167 cm⁻¹. thermofisher.cn Similarly, changes in the concentration of styrene (B11656) have been correlated with a shoulder band around 8700 cm⁻¹. azom.com In the case of acrylonitrile (B1666552) polymerization, the vibrational bands associated with the nitrile group (C≡N) and the vinyl group can be monitored.

The data obtained from in-situ FT-NIR can be used to determine the polymerization kinetics, including the rate of reaction and the conversion of monomer to polymer over time. acs.orgacs.orgdntb.gov.uaresearchgate.net This is typically achieved by creating a calibration model that correlates the changes in the NIR spectra with data obtained from conventional offline methods, such as gravimetry or chromatography. azom.com Once a robust model is established, FT-NIR can provide continuous and accurate measurements of the polymerization progress.

Detailed Research Findings

The following table summarizes key findings from research on the in-situ FT-NIR monitoring of related polymerization systems.

| Monomer System | FT-NIR Application | Key Spectral Regions/Bands Monitored | Observed Correlation/Outcome | Reference |

|---|---|---|---|---|

| Styrene-Acrylonitrile (SAN) | On-line monitoring of monomer feed and recovery | Not specified | Real-time quantification and monitoring of monomer ratios. The FT-NIR measurements agreed with expected values. | abb.com |

| Acrylate-based adhesive (containing alkene functional group) | Monitoring of polymerization cure rate | 6167 cm⁻¹ (first overtone C-H stretch of an alkene) | The band at 6167 cm⁻¹ decreases as the polymerization progresses, indicating the consumption of the alkene functional group. The reaction was essentially complete within 1200 minutes. | thermofisher.cn |

| Cyanoacrylate adhesive (containing alkene functional group) | Monitoring of polymerization cure rate | 4495 cm⁻¹, 4742 cm⁻¹, and 6208 cm⁻¹ | The peak at 4495 cm⁻¹ diminishes as the polymerization progresses. The polymerization occurred rapidly in the first few minutes and was essentially complete by 800 minutes. | thermofisher.cn |

| Styrene Butadiene Copolymer (SBC) | Off-line quality control of styrene percentage | Shoulder band around 8700 cm⁻¹ | The intensity of the shoulder band changes according to the styrene concentration. A high correlation (R² = 99.62) was found between FT-NIR spectra and styrene content. | azom.com |

Environmental Transformation Studies of the Compound and Its Polymerization Products

Photodegradation Pathways and Mechanisms

Direct research on the photodegradation of 2-Propenenitrile, 3-(4-ethenylphenyl)- is not extensively documented in publicly available scientific literature. However, insights can be drawn from studies on structurally similar polymers, such as styrene-acrylonitrile (SAN) copolymers. Photo-oxidative degradation of SAN copolymers when exposed to UV radiation has been observed to result in the formation of hydroxyl and carboxyl groups, alongside processes of main-chain scission and crosslinking. The extent of oxidation and whether chain scission or crosslinking predominates can depend on the specific composition of the copolymer. For instance, in some studies, copolymers with a higher proportion of styrenic monomers exhibited increased oxidation. It is plausible that 2-Propenenitrile, 3-(4-ethenylphenyl)-, with its vinylphenyl group, would be susceptible to similar photo-oxidative processes.

Another related area of study is the abiotic degradation of polyacrylonitrile (PAN). Research has shown that PAN can be degraded in aqueous environments under simulated sunlight, a process that involves the breaking of carbon-nitrile (-CN) and carbon-carbon (C-C) bonds through radical mechanisms. This is often followed by the oxidation of terminal groups to form carboxyl groups, eventually leading to mineralization into carbon dioxide and water.

Table 1: Potential Photodegradation Processes of Related Polymers

| Polymer/Compound Class | Key Photodegradation Observations | Potential Products |

| Styrene-Acrylonitrile (SAN) Copolymers | Formation of conjugated unsaturation, hydroxyl and carboxyl structures; Main-chain scission and crosslinking. | Oxidized polymer fragments |

| Polyacrylonitrile (PAN) | Breaking of -CN and C-C bonds by radicals; Oxidation of terminal groups. | Carboxyl-terminated fragments, CO2, H2O |

This table is illustrative of processes in related polymers and is not based on direct studies of 2-Propenenitrile, 3-(4-ethenylphenyl)-.

Biodegradation Pathways and Byproducts

The biodegradability of larger, more complex polymers containing acrylonitrile (B1666552) is generally considered to be very slow. The high molecular weight and, in many cases, the strong carbon-carbon backbone of these polymers make them resistant to enzymatic attack by microorganisms. While microbial colonization and biofilm formation on the surface of such plastics can occur, significant degradation of the polymer backbone is often limited without prior abiotic degradation, such as photodegradation, which can reduce the molecular weight and introduce functional groups that are more susceptible to microbial enzymes.

Environmental Fate in Different Compartments (e.g., Air, Water, Soil)

The environmental fate and transport of 2-Propenenitrile, 3-(4-ethenylphenyl)- have not been specifically characterized. Predictions about its behavior in different environmental compartments can be inferred from its chemical structure and from data on related, smaller molecules like acrylonitrile.

Acrylonitrile itself is volatile and can be released into the atmosphere, where it is expected to be degraded by photochemical reactions. It is also soluble in water and has high mobility in soil, meaning it can potentially leach into groundwater.